N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

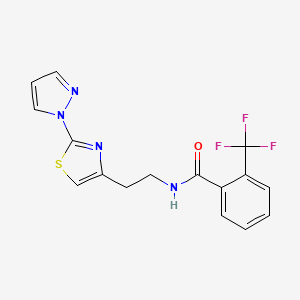

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a thiazole-pyrazole hybrid scaffold linked to a 2-(trifluoromethyl)benzamide group. Thiazole and pyrazole moieties are pharmacologically significant heterocycles, often associated with anti-inflammatory, analgesic, and antipyretic activities .

Properties

IUPAC Name |

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4OS/c17-16(18,19)13-5-2-1-4-12(13)14(24)20-8-6-11-10-25-15(22-11)23-9-3-7-21-23/h1-5,7,9-10H,6,8H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBXYNXFKLWZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound characterized by its unique structural features, including a pyrazole ring and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The thiazole ring is then constructed by reacting the pyrazole derivative with an α-haloketone. Finally, the compound is formed by coupling with benzoyl chloride.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against a range of bacteria and fungi:

| Microorganism | Activity |

|---|---|

| Escherichia coli (ATCC 35218) | Moderate inhibition |

| Staphylococcus aureus (ATCC 6538) | Significant inhibition |

| Candida albicans (ATCC 14053) | Moderate antifungal activity |

The minimal inhibitory concentrations (MICs) were determined using standard twofold dilution methods, demonstrating that these compounds possess varying degrees of antibacterial and antifungal activities .

Anticancer Activity

This compound has been explored for its anticancer potential. In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 3.79 | Significant cytotoxicity |

| SF-268 | 12.50 | Moderate cytotoxicity |

| NCI-H460 | 42.30 | Moderate cytotoxicity |

These findings suggest that the compound may act as an effective therapeutic agent against certain cancers by inducing apoptosis in cancer cells .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing pyrazole and thiazole moieties has also been noted. These compounds may inhibit specific pathways involved in inflammation, although detailed studies specifically on this compound are still limited.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A series of pyrazole-thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that modifications to the side chains significantly influenced antimicrobial activity .

- Anticancer Screening : Compounds similar to this compound demonstrated notable activity against various cancer cell lines, particularly in inhibiting proliferation and inducing cell death through apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs from the literature, focusing on structural features, synthetic yields, molecular weights, and inferred pharmacological implications.

Key Observations:

Substituent Diversity: The target compound’s 2-(trifluoromethyl)benzamide group distinguishes it from ureido-piperazine derivatives (e.g., 10d, 10f) and sulfamoyl benzamide analogs (CAS 1421493-30-2) . The -CF₃ group is more electronegative and lipophilic than chloro (10f) or sulfonamide substituents, which may enhance membrane permeability .

Synthetic Efficiency :

Pharmacological Implications

Table 2: Inferred Bioactivities Based on Structural Analogies

Key Observations:

Thiazole-Benzamide Analogs :

- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide () exhibits anti-inflammatory and analgesic activities, likely due to thiazole’s role in cyclooxygenase (COX) inhibition . The target’s trifluoromethyl group may further optimize binding affinity or selectivity.

- Sulfamoyl benzamide derivatives (CAS 1421493-30-2) suggest sulfonamide groups can modulate enzyme targets (e.g., carbonic anhydrase), whereas the target’s -CF₃ group may favor different interactions .

Trifluoromethyl vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(trifluoromethyl)benzamide?

- Methodology : Utilize a two-step approach:

Thiazole Core Formation : React 1H-pyrazole derivatives with thioamide precursors (e.g., 5-substituted thiazole-2-amines) in polar aprotic solvents (DMF, DCM) with K₂CO₃ as a base at room temperature to form the thiazole ring .

Amide Coupling : Employ 2-(trifluoromethyl)benzoyl chloride with the thiazole-ethylamine intermediate in pyridine or DMF, followed by purification via column chromatography (silica gel, gradient elution with DCM/MeOH) and recrystallization (methanol/water) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 9:1 DCM/MeOH) and confirm yield (typically 30–50%) using LC-MS .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole C-H at δ 7.8–8.2 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .

- X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing dimeric structures) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .

Q. How can researchers screen this compound for preliminary biological activity?

- Assay Design :

- In Vitro Testing : Prioritize enzyme inhibition assays (e.g., fungal CYP51 for antifungal activity) using fluorescence-based or microplate spectrophotometric methods .

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Strategies :

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., trifluoromethyl group hydrolysis) .

- Catalysis : Introduce Pd-mediated cross-coupling for pyrazole-thiazole linkage (improves yield to ~65%) .

- DoE (Design of Experiments) : Vary temperature (RT vs. 50°C), stoichiometry (1:1.2 amine:acyl chloride), and reaction time (12–24 hrs) .

- Monitoring : Use HPLC-MS to track intermediate stability and purity (>95% by area under the curve) .

Q. What computational approaches are suitable for studying this compound’s mechanism of action?

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51, PFOR enzyme). Key residues for hydrogen bonding include Tyr-118 (CYP51) and pyrazole N-atoms .

- DFT Calculations : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites (e.g., trifluoromethyl group’s electron-withdrawing effect) .

Q. How can contradictory biological activity data across studies be resolved?

- Root Causes :

- Assay Variability : Differences in fungal strains (e.g., C. albicans vs. A. fumigatus) or incubation times (24 vs. 48 hrs) .

- Solubility Issues : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .

- Resolution :

- Orthogonal Assays : Validate antifungal activity via both broth microdilution (MIC) and time-kill kinetics .

- Metabolic Stability Testing : Assess hepatic microsome degradation to rule out false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.